3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[55]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a dioxane ring and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with a suitable dioxaspiro compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free conditions and the use of molecular iodine as a catalyst have been reported to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione: Similar structure but with a fluorine substituent.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Contains additional ethylidene groups and more oxygen atoms in the spiro structure.
Uniqueness
3-(2,4-Dimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its reactivity and biological activity. The spiro linkage also imparts distinct conformational properties that can affect its interactions with molecular targets .
Properties
Molecular Formula |
C18H20O6 |
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Molecular Weight |
332.3 g/mol |
IUPAC Name |
3-[(2,4-dimethoxyphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C18H20O6/c1-21-13-7-6-12(15(11-13)22-2)10-14-16(19)23-18(24-17(14)20)8-4-3-5-9-18/h6-7,10-11H,3-5,8-9H2,1-2H3 |
InChI Key |
LQLNPZQDCJWGNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)OC3(CCCCC3)OC2=O)OC |
Origin of Product |
United States |
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